Unique C5 Isovaleroyl Ester Side Chain vs. C3 Propoxyl, C2 Acetoxyl, or C7 Benzoyl Analogs
Among the four co-isolated spirobenzofuranoid lignans from Kadsura coccinea, only isovaleroyl oxokadsuranol carries a branched five-carbon isovaleroyl ester side chain, in contrast to the straight-chain propoxyl, the short acetoxyl, and the aromatic benzoyl substituents found on the other three analogs [1]. This structural distinction was confirmed by NMR and mass spectral analysis in the original isolation study. No quantitative bioactivity comparison among these four compounds has been reported in the peer-reviewed literature; therefore, differentiation at present is purely structural.
| Evidence Dimension | Ester side-chain molecular formula and topology |
|---|---|
| Target Compound Data | Isovaleroyl (–CO–CH2–CH(CH3)2); C5 branched acyl |
| Comparator Or Baseline | Propoxyl oxokadsurane (–CO–C3H7; straight-chain C3 acyl), Acetoxyl oxokadsurane (–CO–CH3; C2 acyl), Benzoyl oxokadsurane (–CO–C6H5; aromatic C7 acyl) |
| Quantified Difference | Moiety carbon count: C5 (branched) vs. C3 (linear), C2, C7 (aromatic); molecular formula unique to each compound |
| Conditions | Structural elucidation by 1H NMR, 13C NMR, MS, and circular dichroism; Kadsura coccinea stem extract |
Why This Matters
The isovaleroyl group confers distinct lipophilicity, steric profile, and hydrogen-bonding capacity relative to all co-isolated analogs, directly affecting chromatographic retention, membrane partitioning, and target-binding potential—making the compound the only valid choice when the C5 branched ester is specifically required.
- [1] Phytochemistry, 1990, 29(8), 2730–2732. Dibenzocyclooctadiene lignans possessing a spirobenzofuranoid skeleton from Kadsura coccinea. View Source
